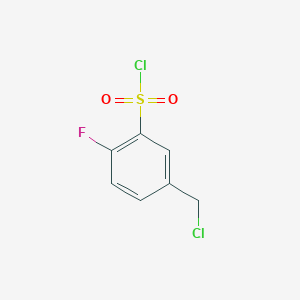![molecular formula C9H8Cl2O2 B13195976 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of ethanone, featuring a phenyl ring substituted with chlorine and chloromethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Méthodes De Préparation
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethoxy and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy and chlorine groups can form hydrogen bonds or van der Waals interactions with active sites, influencing the compound’s binding affinity and specificity . The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Chloromethoxy)phenyl]ethan-1-one: This compound has a similar structure but with the chloromethoxy group in a different position on the phenyl ring.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound features a hydroxy group instead of a chloromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-[5-chloro-2-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3 |
Clé InChI |
AXSGCBSANDCQSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
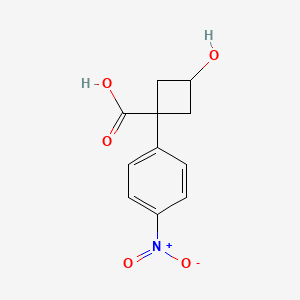
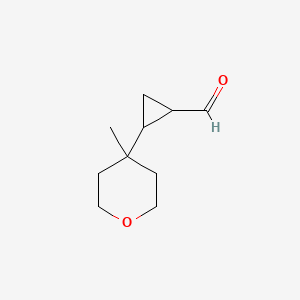

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
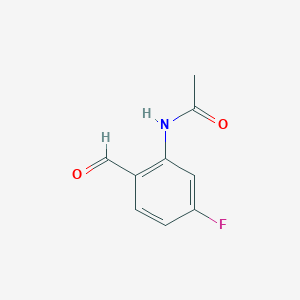
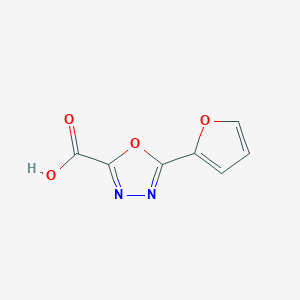
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
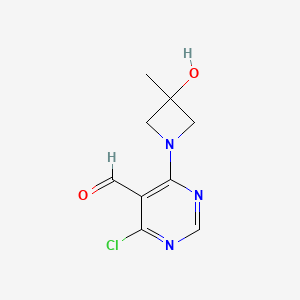

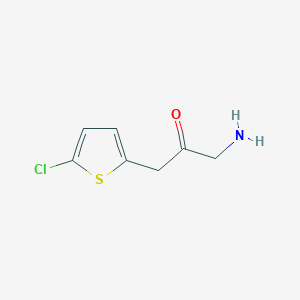
![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
